molecular formula C18H19N3O4S2 B2980769 2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine CAS No. 324057-81-0

2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine

Cat. No. B2980769
M. Wt: 405.49
InChI Key: UTJXCLFHSCCBMO-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine, also known as DBN-T, is a chemical compound that has gained significant attention in scientific research. This compound is a thiazine derivative and has been synthesized using various methods. DBN-T has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on related compounds includes the synthesis of derivatives and analogs through various chemical reactions, indicating the compound's utility in synthetic organic chemistry. For example, the synthesis of sulfides and sulfones containing dithiocarbamate or similar structural motifs demonstrates the versatility of thiazine derivatives in generating a wide range of compounds with potential biological activities (Maymona M. Kandeel, 1990). These methodologies could potentially be applied to the synthesis and functionalization of 2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine, expanding its range of derivatives for further study.

Antimicrobial and Antitumor Activities

  • The antimicrobial and antitumor activities of sulfonamide derivatives, including those with thiazine and related structures, have been extensively studied. For instance, certain sulfonamide compounds have shown promising antimicrobial activity against a variety of bacterial and fungal species, indicating the potential of these compounds in developing new antimicrobial agents (M. Ghorab et al., 2017). Similarly, triazine and triazepine derivatives have been investigated for their anti-tumor activities, suggesting the applicability of such structural motifs in cancer research (M. G. Badrey & S. M. Gomha, 2012).

Enzyme Inhibition and Biological Activities

  • Sulphonamides incorporating triazine structural motifs have been evaluated for their inhibitory effects on various enzymes, demonstrating potential applications in the treatment of diseases associated with enzymatic dysfunction, such as Alzheimer's and Parkinson's diseases. These compounds showed moderate to significant inhibition against enzymes like acetylcholinesterase and tyrosinase, highlighting their potential in medicinal chemistry and drug development (Nabih Lolak et al., 2020).

Molecular Docking and QSAR Studies

  • Molecular docking and quantitative structure-activity relationship (QSAR) studies of related compounds can provide insights into their potential biological activities and the mechanisms underlying their interactions with biological targets. Such studies are crucial for rational drug design and optimizing the biological activities of new compounds (Łukasz Tomorowicz et al., 2020).

properties

IUPAC Name

2-(benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-14-12-20(27(24,25)18-6-4-3-5-7-18)26(13-15(14)2)19-16-8-10-17(11-9-16)21(22)23/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJXCLFHSCCBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CS(=NC2=CC=C(C=C2)[N+](=O)[O-])N(C1)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine

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